molecular formula C26H24BrN3O7 B15016567 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate

4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate

Cat. No.: B15016567
M. Wt: 570.4 g/mol
InChI Key: WWVLQBFTFVBKSC-IPPBACCNSA-N
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Description

4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imine bond, the introduction of the bromobenzoate group, and the protection and deprotection of functional groups. Common reagents used in these reactions include brominating agents, protecting groups, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can lead to a variety of substituted benzoate derivatives.

Scientific Research Applications

4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, modulating their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: A simpler compound with a similar bromobenzoate group, used in various organic synthesis applications.

    Ethyl 4-bromobenzoate: Another related compound with an ethyl ester group, also used in organic synthesis.

    Methyl 4-iodobenzoate: Similar in structure but with an iodine atom instead of bromine, used in different synthetic applications.

Uniqueness

4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate is unique due to its complex structure, which includes multiple functional groups that can participate in a variety of chemical reactions

Properties

Molecular Formula

C26H24BrN3O7

Molecular Weight

570.4 g/mol

IUPAC Name

[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-bromobenzoate

InChI

InChI=1S/C26H24BrN3O7/c1-34-20-11-7-18(13-23(20)36-3)25(32)28-15-24(31)30-29-14-16-4-10-21(22(12-16)35-2)37-26(33)17-5-8-19(27)9-6-17/h4-14H,15H2,1-3H3,(H,28,32)(H,30,31)/b29-14+

InChI Key

WWVLQBFTFVBKSC-IPPBACCNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC)OC

Origin of Product

United States

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